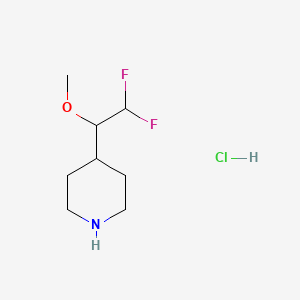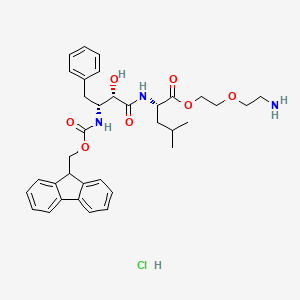
Dexibuprofen Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexibuprofen Isopropyl Ester is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen with isopropyl alcohol results in this compound, which is designed to enhance the lipophilicity and bioavailability of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexibuprofen Isopropyl Ester can be synthesized through an esterification reaction between dexibuprofen and isopropyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the this compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Dexibuprofen Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to dexibuprofen and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dexibuprofen and isopropyl alcohol.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dexibuprofen Isopropyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of dexibuprofen in biological systems.
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and efficacy
Mechanism of Action
Dexibuprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The esterification with isopropyl alcohol enhances the compound’s lipophilicity, allowing for better penetration into target tissues and improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A racemic mixture of R- and S-enantiomers, with lower potency and higher variability in therapeutic effects compared to dexibuprofen.
Dexibuprofen: The parent compound, with similar pharmacological properties but lower bioavailability compared to its ester derivative.
Other NSAID Esters: Such as naproxen esters, which also aim to improve bioavailability and therapeutic efficacy
Uniqueness
Dexibuprofen Isopropyl Ester stands out due to its enhanced lipophilicity and bioavailability, which translate to improved therapeutic outcomes. Its ability to penetrate target tissues more effectively makes it a promising candidate for treating inflammatory conditions with greater efficacy and fewer side effects .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3/t13-/m0/s1 |
InChI Key |
RVZWLHIFEPTVBC-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)



![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
